molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No. B033230
CAS RN: 933-80-2
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4,5-diamine is a chemical compound with the CAS Number: 933-80-2. It has a molecular weight of 158.59 . The IUPAC name for this compound is 6-chloro-2-methyl-4,5-pyrimidinediamine .


Synthesis Analysis

The synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine involves the reaction of 5-amino-4,6-dichloro-2-methylpyrimidine with 2 M ammonia in isopropanol. This mixture is heated at 150°C for 16 hours in a sealed stainless steel Parr vessel. The mixture is then concentrated in vacuo, and the residue is suspended in a mixture of H2O and isopropanol. The precipitate is collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-methylpyrimidine-4,5-diamine is 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10). The InChI key is SGPFPRGCGZLZPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine, a related compound, undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

6-Chloro-2-methylpyrimidine-4,5-diamine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Bicyclic Systems

The compound is used in the synthesis of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have significant biological applications and are widely used in the medical and pharmaceutical fields .

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key area of study . This reactivity is crucial for the synthesis of various derivatives and analogs .

Biological Applications

The compound and its derivatives have been applied on a large scale in the medical and pharmaceutical fields . They have shown potential in the treatment of various diseases and conditions .

Pharmacological Applications

Diazine alkaloids, including pyrimidine derivatives, have a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .

Synthetic Approaches

The compound is used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents . Novel synthetic methodologies have been developed to improve druglikeness and ADME-Tox properties .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

properties

IUPAC Name

6-chloro-2-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFPRGCGZLZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344053
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylpyrimidine-4,5-diamine

CAS RN

933-80-2
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 mL stainless steel Parr vessel was loaded with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL), and then was sealed and heated at 150° C. for 16 h. HPLC analysis indicated complete conversion. The mixture was concentrated in vacuo, and the residue was suspended in a mixture of H2O (10 mL) and isopropanol (35 mL). This was stirred at 50° C. for 1 h and then was cooled to room temperature. The precipitate was collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine (5.8 g, 91%) as a brown powder, which was used without further purification in the next step.
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Synthesis routes and methods II

Procedure details

2-Methyl-4,6-dichloro-5-aminopyrimidine (Aldrich, 1.05 g) and ammonium hydroxide (3.0 mL, J. T. Baker, Phillipsburg, N.J., 28.0%-30.0%) were placed in a microwave vial. The vial was sealed and heated in a CEM microwave reactor (CEM Corporation, Matthews, N.C.) at 120° C. and 40 Watts for 25 minutes. The reaction was cooled to room temperature. This procedure was repeated a total of nine times using the following amounts of 2-methyl-4,6-dichloro-5-aminopyrimidine under the same reaction conditions:
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